molecular formula C21H23FN6O B6450372 3-(4-fluoro-3-methylphenyl)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one CAS No. 2640893-57-6

3-(4-fluoro-3-methylphenyl)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one

Cat. No.: B6450372
CAS No.: 2640893-57-6
M. Wt: 394.4 g/mol
InChI Key: CNTIERYRRZLHPQ-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a triazolopyridazine core fused to an octahydropyrrolo[3,4-c]pyrrole bicyclic system. The propan-1-one group at position 1 and the 4-fluoro-3-methylphenyl substituent at position 3 contribute to its unique stereoelectronic properties.

Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)-1-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6O/c1-14-8-15(2-4-18(14)22)3-7-21(29)27-11-16-9-26(10-17(16)12-27)20-6-5-19-24-23-13-28(19)25-20/h2,4-6,8,13,16-17H,3,7,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTIERYRRZLHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)N2CC3CN(CC3C2)C4=NN5C=NN=C5C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazoline/Pyrimidine Cores

  • Example 64 (Patent US12/036594): Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate (). Key Differences: Replaces triazolopyridazine with a pyrazolo[3,4-c]pyrimidine scaffold and incorporates a chromenone group. Bioactivity: Demonstrated kinase inhibition (Mass: 586.3 g/mol; MP: 193–196°C), suggesting higher thermal stability compared to the target compound, which lacks chromenone .
  • N-Substituted Pyrazolines (Molecules 2013) : 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 1, ).

    • Key Differences : Simpler dihydropyrazole backbone with a carbaldehyde substituent.
    • Crystallographic Data : Exhibits planar geometry, contrasting with the fused bicyclic system of the target compound, which may reduce solubility .

Triazolo-Thiadiazole Derivatives

  • 3-(5-(4-Methoxyphenyl)Pyrazol-3-Yl)-6-R-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazoles ():
    • Key Differences : Replaces pyrrolopyrrole with a triazolo-thiadiazole system. The 4-methoxyphenyl group enhances electron-donating effects compared to the 4-fluoro-3-methylphenyl group in the target compound.
    • Synthesis : Stepwise formation via condensation reactions, differing from the Suzuki coupling likely used for the target compound’s triazolopyridazine core .

Thiazolo-Pyrrolopyrrole Systems

  • 3-(4-Methoxyphenyl)-6-(Phenylsulfonyl)-Perhydro-1,3-Thiazolo[3,4-b]Pyrrolo[4,5-c]Pyrrole (): Key Differences: Incorporates a thiazolo ring instead of triazolopyridazine. Crystallography: Exhibits hydrogen bonding between N–H and sulfonyl oxygen, a feature absent in the target compound, which may influence solubility .

Data Table: Comparative Analysis

Property Target Compound Example 64 (Pyrazolo-Pyrimidine) Triazolo-Thiadiazole Thiazolo-Pyrrolopyrrole
Molecular Weight (g/mol) ~470 (estimated) 586.3 350–400 (range) 432.55
Core Structure Triazolopyridazine + Octahydropyrrolopyrrole Pyrazolo[3,4-c]pyrimidine + Chromenone Triazolo[3,4-b]thiadiazole Thiazolo-pyrrolopyrrole
Key Functional Groups 4-Fluoro-3-methylphenyl, Propan-1-one Fluorophenyl, Chromenone, Methyl ester 4-Methoxyphenyl, Thiadiazole Phenylsulfonyl, Methoxyphenyl
Synthetic Method Likely Suzuki coupling (inferred) Suzuki-Miyaura coupling Condensation reactions Multi-step crystallization
Thermal Stability (MP) Not reported 193–196°C Not reported 293 K (crystallization)

Research Findings and Implications

  • Bioactivity : While the target compound’s exact mechanism is unspecified, triazolopyridazine derivatives are often explored as kinase inhibitors or antiviral agents. In contrast, pyrazolo-pyrimidine analogues (e.g., Example 64) show confirmed kinase inhibition .
  • Solubility : The octahydropyrrolopyrrole system in the target compound likely improves aqueous solubility compared to the planar pyrazolines in , which exhibit crystallographic rigidity .
  • Selectivity : The 4-fluoro-3-methylphenyl group may enhance target binding specificity over the 4-methoxyphenyl group in triazolo-thiadiazoles, which could exhibit broader off-target interactions .

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